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molecular formula C9H8BrClO2 B1592404 Methyl 2-(bromomethyl)-6-chlorobenzoate CAS No. 482578-63-2

Methyl 2-(bromomethyl)-6-chlorobenzoate

Cat. No. B1592404
M. Wt: 263.51 g/mol
InChI Key: NJTSSAZFZFNFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968570B2

Procedure details

A mixture of 2-chloro-6-methyl-benzoic acid methyl ester (1.84 g, 10 mmol), N-bromosuccinamide (1.95 g, 11 mmol), and benzoyl peroxide (0.056 g, 0.21 mmol) in carbon tetrachloride (20 mL) was heated at reflux until the starting materials were mostly consumed. Workup afforded 2-bromomethyl-6-chloro-benzoic acid methyl ester. The material was used without further purification.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:11].[Br:13]NC(=O)CCC(N)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5]([Cl:11])=[CH:6][CH:7]=[CH:8][C:9]=1[CH2:10][Br:13]

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1C)Cl)=O
Name
Quantity
1.95 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
0.056 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until the starting materials
CUSTOM
Type
CUSTOM
Details
were mostly consumed

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1Cl)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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